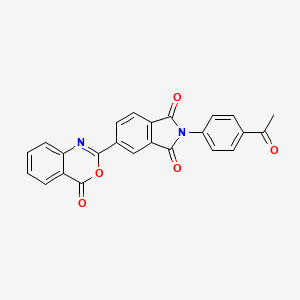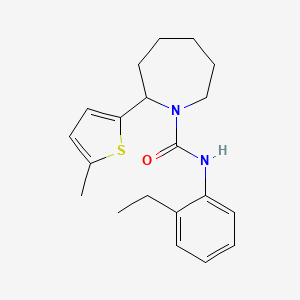![molecular formula C19H28ClN3O2 B5013218 (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5013218.png)
(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CP-55940 and is a synthetic cannabinoid that acts on the endocannabinoid system in the human body.
作用機序
The mechanism of action of (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol is complex and involves interactions with the endocannabinoid system in the human body. This compound acts as a partial agonist at both the CB1 and CB2 receptors, which are located throughout the body and play a role in the regulation of various physiological processes such as pain, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
The advantages of using (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its potent analgesic and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in synthetic chemistry.
将来の方向性
There are several future directions for the study of (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction is to study its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with the endocannabinoid system in the human body.
合成法
The synthesis method of (3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The starting material is a compound known as resorcinol, which is reacted with piperidine to form a dihydropyridine intermediate. This intermediate is then reacted with morpholine and chlorobenzene to form the final product. The synthesis method of this compound is complex and requires expertise in synthetic chemistry.
科学的研究の応用
(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
特性
IUPAC Name |
(3S,4S)-1-[1-(2-chlorophenyl)piperidin-4-yl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c20-16-3-1-2-4-17(16)21-7-5-15(6-8-21)23-13-18(19(24)14-23)22-9-11-25-12-10-22/h1-4,15,18-19,24H,5-14H2/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHJUZXVLKYXHO-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C(C2)O)N3CCOCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C[C@@H]([C@H](C2)O)N3CCOCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5013135.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)

![isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013158.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013178.png)


![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)
![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![10-bromo-6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013211.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)